molecular formula C17H19BrN2O4S B12785408 Methionine, N-((5-bromo-3-indolyl)oxalyl)-, ethyl ester CAS No. 117196-96-0

Methionine, N-((5-bromo-3-indolyl)oxalyl)-, ethyl ester

Cat. No.: B12785408
CAS No.: 117196-96-0
M. Wt: 427.3 g/mol
InChI Key: HRJPBYFUNBOTLJ-AWEZNQCLSA-N
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Description

Methionine, N-((5-bromo-3-indolyl)oxalyl)-, ethyl ester is a synthetic compound that combines the amino acid methionine with a brominated indole derivative through an oxalyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methionine, N-((5-bromo-3-indolyl)oxalyl)-, ethyl ester typically involves the following steps:

    Bromination of Indole: The starting material, indole, is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Oxalylation: The brominated indole is then reacted with oxalyl chloride to form the oxalyl derivative. This reaction is usually carried out in an inert atmosphere using a solvent like tetrahydrofuran (THF).

    Coupling with Methionine Ethyl Ester: The oxalyl derivative is then coupled with methionine ethyl ester in the presence of a base such as triethylamine. This step forms the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the methionine moiety.

    Reduction: Reduction reactions can occur at the brominated indole ring, potentially leading to debromination.

    Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the methionine moiety.

    Reduction: Reduced or debrominated indole derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Methionine, N-((5-bromo-3-indolyl)oxalyl)-, ethyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of brominated indole derivatives on biological systems. It may serve as a probe to investigate protein interactions and cellular pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of Methionine, N-((5-bromo-3-indolyl)oxalyl)-, ethyl ester involves its interaction with specific molecular targets. The brominated indole moiety may interact with proteins or enzymes, affecting their function. The methionine moiety can be involved in redox reactions, influencing cellular oxidative states.

Comparison with Similar Compounds

Similar Compounds

  • Methionine, N-((5-chloro-3-indolyl)oxalyl)-, ethyl ester
  • Methionine, N-((5-fluoro-3-indolyl)oxalyl)-, ethyl ester
  • Methionine, N-((5-iodo-3-indolyl)oxalyl)-, ethyl ester

Uniqueness

Methionine, N-((5-bromo-3-indolyl)oxalyl)-, ethyl ester is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. Bromine atoms are known to participate in various biochemical interactions, making this compound particularly interesting for research.

By comparing it with similar compounds, researchers can gain insights into the effects of different halogen atoms on the properties and applications of these molecules.

Properties

CAS No.

117196-96-0

Molecular Formula

C17H19BrN2O4S

Molecular Weight

427.3 g/mol

IUPAC Name

ethyl (2S)-2-[[2-(5-bromo-1H-indol-3-yl)-2-oxoacetyl]amino]-4-methylsulfanylbutanoate

InChI

InChI=1S/C17H19BrN2O4S/c1-3-24-17(23)14(6-7-25-2)20-16(22)15(21)12-9-19-13-5-4-10(18)8-11(12)13/h4-5,8-9,14,19H,3,6-7H2,1-2H3,(H,20,22)/t14-/m0/s1

InChI Key

HRJPBYFUNBOTLJ-AWEZNQCLSA-N

Isomeric SMILES

CCOC(=O)[C@H](CCSC)NC(=O)C(=O)C1=CNC2=C1C=C(C=C2)Br

Canonical SMILES

CCOC(=O)C(CCSC)NC(=O)C(=O)C1=CNC2=C1C=C(C=C2)Br

Origin of Product

United States

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